3,4-Diaminophenol hydrochloride

Overview

Description

3,4-Diaminophenol hydrochloride , also known as DAP HCl , is a chemical compound with the molecular formula C6H9N3·HCl . It belongs to the class of aromatic amines and is commonly used in the field of hair dye formulations. DAP HCl is a white crystalline powder that is soluble in water and has various applications in the cosmetic industry.

Synthesis Analysis

The synthesis of 3,4-Diaminophenol hydrochloride involves the reduction of 3,4-dinitrophenol using a suitable reducing agent. The process typically includes the following steps:

- Nitration : 3,4-dinitrophenol is nitrated to form 3,4-dinitroaniline.

- Reduction : The dinitroaniline is then reduced using a reducing agent (such as sodium sulfide or iron powder ) to yield 3,4-Diaminophenol hydrochloride.

Molecular Structure Analysis

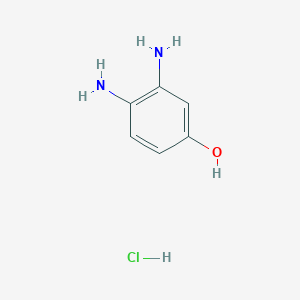

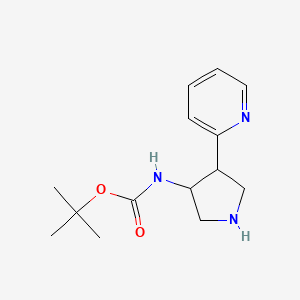

The molecular structure of 3,4-Diaminophenol hydrochloride consists of a benzene ring with amino groups (NH2) at positions 3 and 4. The hydrochloride salt provides stability and solubility in water.

Chemical Reactions Analysis

- Oxidation : 3,4-Diaminophenol hydrochloride can undergo oxidation reactions, leading to the formation of colored products. This property is exploited in hair dye formulations.

- Coupling Reactions : DAP HCl is commonly used as a coupling agent in oxidative hair dyes. It reacts with p-phenylenediamine (PPD) or other aromatic amines to produce the final dye color.

- Redox Reactions : In the presence of an oxidizing agent (such as hydrogen peroxide), DAP HCl participates in redox reactions, resulting in the formation of stable dye intermediates.

Physical And Chemical Properties Analysis

- Appearance : White crystalline powder.

- Solubility : Soluble in water.

- Melting Point : Approximately 200°C.

- pH : Acidic due to the hydrochloride salt.

Scientific Research Applications

Photographic Developer Stability

A study by Chatterjee et al. (2005) explored the stability and interactions of 3,4-Diaminophenol Hydrochloride in the context of photographic development. They focused on the effects of reverse micelles on compounds like 3,4-Diaminophenol Hydrochloride, analyzing their stability and interactions such as hydrogen bonding in the reverse micellar core. This research highlights the compound's utility and behavior in photographic developer applications (Chatterjee, Pramanik, & Bhattacharya, 2005).

Treatment of Lambert-Eaton Myasthenic Syndrome (LEMS)

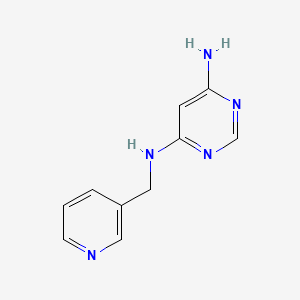

Several studies have investigated the use of 3,4-diaminopyridine, a compound structurally related to 3,4-Diaminophenol Hydrochloride, for treating Lambert-Eaton Myasthenic Syndrome (LEMS). These studies focus on clinical and electrophysiological efficacy in randomized trials. For example, a study by Oh et al. (2009) demonstrated the significant efficacy of 3,4-diaminopyridine compared to placebo in patients with LEMS. Another study by Sanders et al. (2000) confirmed the effectiveness and safety of 3,4-diaminopyridine in treating LEMS (Oh, Claussen, Hatanaka, & Morgan, 2009); (Sanders, Massey, Sanders, & Edwards, 2000).

Chemosensor for Cyanide Detection

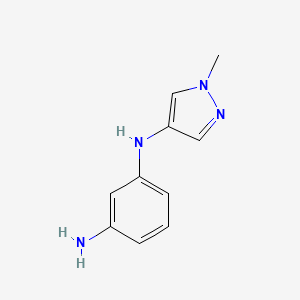

Yong et al. (2018) developed a highly selective and sensitive chemosensor based on 2,3-diaminophenazine hydrochloride, related to 3,4-Diaminophenol Hydrochloride, for detecting cyanide in water. This study demonstrates the potential application of diaminophenol derivatives in environmental monitoring and safety (Yong, Wei, Qu, Lin, Zhang, & Yao, 2018).

Microparticle Preparation for Multiple Sclerosis Treatment

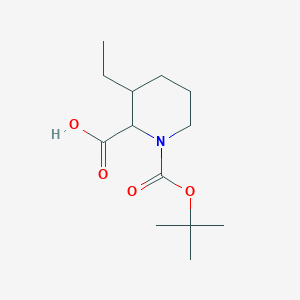

A study by Gibaud, Bonneville, and Astier (2002) compared methods for preparing microparticles of 3,4-diaminopyridine for treating multiple sclerosis and Lambert-Eaton myasthenia syndrome. This research provides insights into the pharmaceutical applications of 3,4-Diaminophenol Hydrochloride derivatives in drug delivery systems (Gibaud, Bonneville, & Astier, 2002).

Safety And Hazards

- Skin Sensitization : DAP HCl can cause skin sensitization and allergic reactions. Proper protective measures are essential during handling.

- Eye Irritation : Avoid eye contact, as it may cause irritation.

- Toxicity : While DAP HCl is generally safe in hair dye formulations, excessive exposure should be avoided.

- Environmental Impact : Dispose of waste properly to prevent environmental contamination.

Future Directions

Research on 3,4-Diaminophenol hydrochloride continues to explore its applications beyond hair dyes. Investigations into its antioxidant properties, potential therapeutic uses, and eco-friendly synthesis methods are areas of interest.

properties

IUPAC Name |

3,4-diaminophenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c7-5-2-1-4(9)3-6(5)8;/h1-3,9H,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQLIJRZJTLXEMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Diaminophenol hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B1471244.png)

![1-[4-(Methylthio)benzyl]piperazine](/img/structure/B1471245.png)

![5-Azaspiro[3.4]octane oxalate](/img/structure/B1471253.png)

![{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetic acid](/img/structure/B1471254.png)

![3-[Methyl(piperidin-4-yl)amino]propanoic acid dihydrochloride](/img/structure/B1471255.png)